N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a 4-chlorophenethyl group linked through an oxalamide bridge
Mechanism of Action
Target of Action
The primary target of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. It is also essential for cell division, making it a popular target for anticancer agents .
Mode of Action
This compound interacts with its target, tubulin, by modulating microtubule assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of microtubule structure . The disruption of microtubule dynamics leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The interaction of this compound with tubulin affects the cell cycle, specifically causing cell cycle arrest at the S phase . This arrest disrupts the normal progression of the cell cycle, leading to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . These effects are a direct result of the compound’s interaction with tubulin and its subsequent disruption of microtubule dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide typically involves the following steps:
Formation of Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Preparation of 4-Chlorophenethylamine: This intermediate is prepared by the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.
Oxalamide Formation: The final step involves the reaction of the benzo[d][1,3]dioxole intermediate with 4-chlorophenethylamine in the presence of oxalyl chloride and a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present in derivatives, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methoxyphenethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-fluorophenethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide is unique due to the presence of the 4-chlorophenethyl group, which enhances its binding affinity to tubulin and increases its potency as an anticancer agent compared to its analogs with different substituents on the phenethyl group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and mechanism of action
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-12-3-1-11(2-4-12)7-8-19-16(21)17(22)20-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIJXJNJLOFTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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